molecular formula C4H6N2O B6589563 1-diazobutan-2-one CAS No. 6831-84-1

1-diazobutan-2-one

Numéro de catalogue: B6589563
Numéro CAS: 6831-84-1
Poids moléculaire: 98.1
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Diazobutan-2-one is a four-membered cyclic compound featuring a diazo (N=N) functional group and a ketone. Such compounds are often explored in organic synthesis as carbene precursors or intermediates in heterocyclic chemistry.

Propriétés

Numéro CAS

6831-84-1

Formule moléculaire

C4H6N2O

Poids moléculaire

98.1

Pureté

95

Origine du produit

United States

Méthodes De Préparation

Mechanistic Insights

The reaction proceeds via a Michael addition mechanism, where the amine’s lone pair attacks the β-carbon of the α,β-unsaturated system. Steric hindrance from the diazo group directs regioselectivity, favoring formation of the thermodynamically stable enamine.

Diazald-Based Continuous Synthesis

To mitigate diazomethane’s risks, recent advances employ Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) as a stable precursor. In a continuous flow setup, Diazald reacts with aqueous potassium hydroxide in ethanol at 65°C, generating diazomethane gas. This gas diffuses through Teflon AF-2400 membrane tubing into a substrate solution, where it reacts in situ with 3-bromopropanoyl chloride.

Advantages over batch methods :

  • Safety : Membrane technology prevents diazomethane accumulation, reducing explosion risks.

  • Yield optimization : Continuous reactant mixing improves mass transfer, achieving 88–90% yields in model reactions.

Methylnitrosourea (MNU) Alkaline Decomposition

Alternative routes utilize methylnitrosourea (MNU) under basic conditions. Shulishov et al. demonstrated that MNU decomposes in a biphasic water–ether system, releasing diazomethane into the organic phase. Subsequent reaction with 3-bromopropanoyl chloride at 25°C furnishes 1-diazobutan-2-one in 75% yield.

Process Intensification

Microflow reactors enhance this method’s efficiency by maintaining precise temperature control and reducing reaction times to <10 minutes.

ParameterSpecificationSource
Glassware Teflon-coated stir bars, scratch-free
Light exposure Avoid direct sunlight or UV lamps
Concentration control Use ether to limit vapor pressure
Deactivation Quench excess CH₂N₂ with acetic acid

Comparative Analysis of Synthesis Methods

MethodYield (%)ScalabilitySafety Profile
Acid chloride diazotization82LowHigh risk
Conjugate addition77ModerateModerate risk
Diazald continuous flow88–90HighLow risk
MNU biphasic75ModerateModerate risk

Continuous flow systems using Diazald emerge as the optimal choice for large-scale production, balancing yield and safety .

Analyse Des Réactions Chimiques

1-Diazobutan-2-one undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

Common reagents used in these reactions include transition metal catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mécanisme D'action

The mechanism of action of 1-diazobutan-2-one involves the generation of carbenes or metal carbenoids through the decomposition of the diazo group. These reactive intermediates can then participate in various chemical transformations, including insertion, cyclopropanation, and ylide formation . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparaison Avec Des Composés Similaires

1,3-Diazetidin-2-one Derivatives

1,3-Diazetidin-2-one is a four-membered ring containing two nitrogen atoms and a ketone, structurally analogous to β-lactams. For example, molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) studies on diazetidinone derivatives demonstrate favorable drug-likeness, with moderate LogP values (1.5–2.8) and molecular weights <500 g/mol, aligning with Lipinski’s rules .

Key Differences :

  • Reactivity: 1-Diazobutan-2-one’s diazo group introduces higher instability compared to diazetidinone’s lactam-like structure.
  • Applications: Diazetidinones are prioritized in drug discovery (e.g., β-lactam mimics), whereas diazo derivatives may serve as transient intermediates in catalysis or photochemistry.

Diazepam (7-Chloro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one)

Diazepam, a seven-membered benzodiazepinone, is a clinically established anxiolytic. Its structure includes a fused benzene ring, chlorine substituent, and methyl group, contributing to metabolic stability and CNS activity .

Key Differences :

  • Stability : Diazepam’s aromatic ring system enhances stability, whereas 1-diazobutan-2-one’s small ring and diazo group increase susceptibility to decomposition.
  • Pharmacology : Diazepam acts via GABA receptor modulation, while diazo compounds lack direct therapeutic applications due to reactivity.

1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one

However, its larger ring reduces strain compared to 1-diazobutan-2-one .

Comparative Data Table

Property 1-Diazobutan-2-one 1,3-Diazetidin-2-one Derivatives Diazepam 1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one
Ring Size 4-membered 4-membered 7-membered (fused aromatic) 7-membered
Functional Groups Diazo (N=N), ketone Lactam (N-C=O), ketone Benzodiazepinone, Cl, Me Diazepane, ketone, dimethyl
Molecular Weight ~112–120 g/mol* 150–300 g/mol 284.74 g/mol 198.31 g/mol
Stability Low Moderate (ring strain) High Moderate
Applications Synthetic intermediate Antimicrobial agents, drug leads Anxiolytic therapy Experimental (CNS-targeted)

*Estimated based on structural analogs.

Research Findings and Challenges

  • Diazetidinones: Synthesized derivatives show promise in silico for antimicrobial targets but require optimization to reduce Lipinski violations (e.g., polarity, solubility) .
  • Diazepam : Despite clinical success, risks include teratogenicity (R61) and neurotoxicity (R22) .
  • 1-Diazobutan-2-one: Limited experimental data exist; its instability necessitates advanced handling (e.g., low-temperature synthesis, inert atmospheres).

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-diazobutan-2-one, and how can researchers address discrepancies in spectral data?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural features like diazo groups and carbonyl positions. Infrared (IR) spectroscopy helps identify characteristic C=O and N=N stretching frequencies. Discrepancies in spectral data may arise from solvent effects, impurities, or tautomerism. To resolve these, compare data with computational predictions (e.g., DFT calculations) or replicate experiments under controlled conditions (e.g., inert atmosphere) .
  • Data Contradiction Analysis : If experimental IR frequencies deviate from literature, re-examine sample purity via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How should researchers design experiments to assess the thermal stability of 1-diazobutan-2-one under varying conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition temperatures. Use controlled heating rates (e.g., 5–10°C/min) in inert and oxidative atmospheres to evaluate stability. For kinetic studies, employ isothermal experiments and model degradation using Arrhenius equations. Ensure reproducibility by documenting experimental parameters (e.g., sample mass, gas flow rates) .
  • Data Contradiction Analysis : If decomposition pathways differ across studies, consider solvent interactions or catalytic impurities. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts and propose mechanistic pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the photolytic decomposition of 1-diazobutan-2-one, and how can competing pathways be resolved?

  • Methodological Answer : Use time-resolved UV-Vis spectroscopy to monitor intermediates (e.g., carbenes or ketenes) during photolysis. Pair with laser flash photolysis and electron paramagnetic resonance (EPR) to detect transient species. For competing pathways (e.g., cyclization vs. fragmentation), employ isotopic labeling (²H, ¹³C) to trace reaction trajectories. Validate using density functional theory (DFT) to compare activation energies of proposed pathways .
  • Data Contradiction Analysis : Conflicting product distributions may arise from wavelength-dependent excitation. Replicate experiments using monochromatic light sources and compare with computational excitation profiles .

Q. How can computational chemistry methods like DFT be applied to predict the reactivity of 1-diazobutan-2-one in cycloaddition reactions?

  • Methodological Answer : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in [3+2] cycloadditions. Compare with experimental outcomes (e.g., reaction yields, stereochemistry) to validate models. For divergent results, recalibrate solvent effects using polarizable continuum models (PCM) .
  • Data Contradiction Analysis : If computational predictions mismatch experimental regioselectivity, re-examine transition-state geometries or consider non-covalent interactions (e.g., hydrogen bonding) using advanced functionals like ωB97X-D .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.